(1E)-1-(4-methylphenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone
Overview
Description
(1E)-1-(4-methylphenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a hydrazone linkage, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(4-methylphenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone typically involves the condensation of 1-(4-methylphenyl)ethanone with 4-(4-methylphenyl)-1,3-thiazol-2-ylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-(4-methylphenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, (1E)-1-(4-methylphenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone is used as a building block for synthesizing more complex molecules. Its stable hydrazone linkage makes it a valuable intermediate in organic synthesis.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism by which (1E)-1-(4-methylphenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage can form reversible covalent bonds with active sites on enzymes, modulating their activity. Additionally, the aromatic rings in the compound can participate in π-π interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: This compound is used as a plasticizer and has a similar aromatic structure but lacks the hydrazone linkage.
Steviol glycoside: Found in the leaves of Stevia rebaudiana, this compound has a different functional group but shares some structural similarities.
Uniqueness
What sets (1E)-1-(4-methylphenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone apart is its hydrazone linkage, which provides unique stability and reactivity. This makes it particularly valuable in applications requiring robust chemical intermediates or biologically active compounds.
Properties
IUPAC Name |
4-(4-methylphenyl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]-1,3-thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3S/c1-13-4-8-16(9-5-13)15(3)21-22-19-20-18(12-23-19)17-10-6-14(2)7-11-17/h4-12H,1-3H3,(H,20,22)/b21-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXIBFUOGWBMNU-RCCKNPSSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NN=C(C)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N/N=C(\C)/C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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